molecular formula C13H19N7O3 B2707024 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide CAS No. 377063-97-3

2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide

Katalognummer: B2707024
CAS-Nummer: 377063-97-3
Molekulargewicht: 321.341
InChI-Schlüssel: RYUPHQCQIQIGSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide is a chemical compound of interest in medicinal chemistry research, designed for investigational purposes. Compounds featuring the 1,3-dimethyl-2,6-dioxopurine (xanthine) core scaffold, often substituted with a piperazine group, have been identified as inhibitors of the enzyme Dipeptidyl Peptidase 4 (DPP-IV) . The DPP-IV enzyme is a significant target in pharmaceutical research, particularly for metabolic diseases . Furthermore, structural analogs sharing the 1,3-dimethyl-2,6-dioxopurine moiety have demonstrated promising anticonvulsant properties in preclinical models, such as the Maximal Electroshock Seizure (MES) test, indicating their potential value in central nervous system (CNS) disorder research . The piperazine ring is a common pharmacophore known to contribute to favorable pharmacokinetic properties and receptor interaction. This product is intended for laboratory research and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O3/c1-17-10-9(11(22)18(2)13(17)23)20(7-8(14)21)12(16-10)19-5-3-15-4-6-19/h15H,3-7H2,1-2H3,(H2,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPHQCQIQIGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The preparation of 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide typically involves the synthesis of amide derivatives of 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids. The synthetic routes often include the use of various reagents and conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV Inhibition

One of the most notable applications of this compound is its role as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that regulates glucose metabolism and immune responses. Inhibition of this enzyme can lead to:

  • Increased levels of incretin hormones, which are beneficial for managing type 2 diabetes .
  • Enhanced insulin secretion and reduced blood sugar levels.

Studies have shown that 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide effectively binds to DPP-IV, making it a promising candidate for diabetes therapy .

Modulation of Wnt Signaling Pathway

Research indicates that this compound may also modulate the Wnt signaling pathway, which is critical for various cellular processes, including:

  • Cell proliferation
  • Differentiation
    This modulation can have implications in cancer research and regenerative medicine .

Enzyme Inhibition

Beyond DPP-IV inhibition, 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide has shown potential as an inhibitor for other enzymes involved in metabolic pathways. Understanding these interactions can lead to the development of new therapeutic agents targeting diseases related to enzyme dysfunction.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-(pyrimidin-2-yl)phenyl)acetamideContains pyrimidineBroader enzyme inhibition profile
8-(1,4-Diazepan-1-yl)-3-methylpurineDiazepane instead of piperazineDifferent pharmacological properties
7-benzyl-8-piperazin-1-ylpurineBenzyl substitutionVariations in receptor binding affinity

These comparisons highlight the structural diversity within purine derivatives and underscore the unique pharmacological profile of 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide as a selective DPP-IV inhibitor .

Wirkmechanismus

The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. It acts as a TRPA1 antagonist and inhibits PDE4/7, leading to its analgesic and anti-inflammatory effects. These interactions disrupt the normal signaling pathways, resulting in reduced pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and functional similarities with several purine-2,6-dione derivatives.

Table 1: Comparative Analysis of Structural Analogs

Compound Name (Structure) Primary Target Biological Activity/IC50 Key Therapeutic Findings References
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide MAO-B 28% inhibition at tested dose Neuroprotection, low neurotoxicity
HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-isopropylphenyl]acetamide) TRPA1 IC50: 4–10 μM Anti-inflammatory (asthma models)
CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide) TRPA1 IC50: 4–10 μM TRPA1 antagonism, similar to HC-030031
Compound 869 (N-(4-(tert-butyl)phenyl)-2-(8-methoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide) PDE isoforms Not reported (broad PDE inhibition) Anti-fibrotic effects in chronic lung disease
IBMX (3-isobutyl-1-methylxanthine) PDE (pan-inhibitor) Broad PDE inhibition Standard PDE inhibitor; used as reference

Key Structural and Functional Differences

Substituent Variations :

  • The piperazine group in 2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide enhances its selectivity for MAO-B over other isoforms, unlike HC-030031 and CHEM-5861528, which feature arylalkyl groups (e.g., 4-isopropylphenyl) for TRPA1 antagonism .
  • Methoxy and tert-butyl groups in Compound 869 improve solubility and target engagement in pulmonary tissues, aligning with its anti-fibrotic applications .

Therapeutic Applications: Neuroprotection: The compound’s low neurotoxicity and MAO-B activity position it as a candidate for neurodegenerative therapies, whereas TRPA1 antagonists (HC-030031) focus on airway inflammation .

Biologische Aktivität

2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide is a purine derivative that has garnered attention for its potential therapeutic applications. This compound is primarily noted for its biological activity as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and various pathological conditions such as type 2 diabetes and obesity. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.

Chemical Structure

The chemical structure of 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide can be represented as follows:

C13H16N4O3\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine ring and the introduction of the purine moiety. The general synthetic pathway includes:

  • Formation of the Piperazine Derivative : Starting from commercially available piperazine derivatives.
  • Purine Ring Construction : Utilizing methods such as cyclization reactions to form the purine structure.
  • Final Acetylation : Introducing the acetamide group to yield the final product.

DPP-IV Inhibition

Research has shown that 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide acts as a selective inhibitor of DPP-IV. This inhibition is significant because DPP-IV plays a critical role in glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion.

Table 1: Inhibition Potency Against DPP-IV

CompoundIC50 (µM)Reference
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide0.5
Sitagliptin0.4

Antibacterial and Antifungal Activity

In addition to its role as a DPP-IV inhibitor, this compound has been evaluated for antibacterial and antifungal properties. Various studies have demonstrated that it exhibits moderate activity against a range of bacterial strains.

Table 2: Antibacterial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus250 µg/mL
Escherichia coliNo activity
Pseudomonas aeruginosa500 µg/mL

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of this compound:

  • Diabetes Management : A study published in Diabetes Care highlighted the efficacy of DPP-IV inhibitors in improving glycemic control in diabetic patients. The inclusion of compounds like 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide could enhance treatment regimens for type 2 diabetes by prolonging the action of incretin hormones.
  • Antimicrobial Resistance : A recent investigation into antimicrobial resistance noted that compounds with dual action—such as DPP-IV inhibition and antibacterial properties—could provide novel therapeutic avenues against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

  • The compound has a molecular formula C₁₉H₁₇N₇O₃ (MW: 391.38) and is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (34 mg/mL) . For experimental use, prepare stock solutions in DMSO (e.g., 10 mM by dissolving 3.91 mg in 1 mL DMSO). Avoid ethanol due to poor solubility. Store aliquots at -20°C to prevent degradation .

Q. What synthetic methodologies are used to prepare purine-2,6-dione derivatives like this compound?

  • A common approach involves coupling purine-2,6-dione scaffolds with amines or thiols. For example:

  • React 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid with carbonyldiimidazole (CDI) in dichloromethane (DCM) to activate the carboxyl group.
  • Add the desired amine (e.g., piperazine derivatives) and stir for 48 hours.
  • Purify via silica gel chromatography with DCM/methanol (95:5) .

Q. How should researchers validate compound purity and structural integrity?

  • Use HPLC-MS for purity assessment (≥98% by area under the curve).
  • Confirm structure via ¹H/¹³C NMR (e.g., δ 3.21 ppm for methyl groups on purine) and LC-MS (observed m/z 494.29 vs. calculated 494.15 for derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Modify substituents : Replace the piperazine group with arylpiperazinyl or benzisothiazolyl moieties to enhance target binding .
  • Evaluate bioactivity : Test MAO-B inhibition (e.g., 28% inhibition reported for theophylline-acetamide hybrids) or TRPA1 antagonism (IC₅₀: 4–10 µM for analogs like HC-030031) .
  • Use molecular docking to predict interactions with targets like Wnt or TRPA1 channels .

Q. What experimental designs address contradictions in biological activity data?

  • Orthogonal assays : Compare results from calcium flux assays (for TRPA1) with cAMP modulation (e.g., IBMX as a positive control) .
  • Control for solubility : Re-test compounds at matched DMSO concentrations (≤0.1% final) to rule out solvent artifacts .
  • Batch validation : Re-synthesize compounds with conflicting data and verify purity via NMR/HPLC .

Q. How can researchers adapt crystallographic methods to study this compound’s structure?

  • Use SHELX programs for single-crystal X-ray diffraction:

  • Grow crystals via vapor diffusion (e.g., DMSO/water mixtures).
  • Refine structures with SHELXL, leveraging high-resolution data (≤1.0 Å) for accurate electron density maps .
    • Compare experimental structures with DFT-calculated geometries to validate substituent conformations .

Q. What strategies improve in vivo bioavailability of purine-2,6-dione derivatives?

  • Prodrug design : Convert the acetamide to ester derivatives for enhanced membrane permeability .
  • Formulation : Use PEGylated nanoparticles to improve aqueous solubility and reduce off-target effects .
  • Pharmacokinetic profiling : Measure plasma half-life in rodent models after oral/intravenous administration .

Methodological Considerations

  • Contradiction resolution : If solubility data conflict (e.g., 34 mg/mL vs. ≥16.4 mg/mL in DMSO), re-test under controlled conditions (temperature, sonication) .
  • Data reproducibility : Share synthetic protocols (e.g., CDI coupling) and characterization data openly to align cross-lab results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.